O-TMS Dehydro-o,p'-Dicofol

Beschreibung

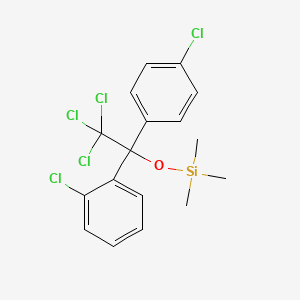

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl-[2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl5OSi/c1-24(2,3)23-16(17(20,21)22,12-8-10-13(18)11-9-12)14-6-4-5-7-15(14)19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSGEPSACIMYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl5OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for the Characterization and Quantification of O Tms Dehydro O,p Dicofol

Chromatographic Techniques for Separation and Detection.

Chromatography is the cornerstone for isolating O-TMS Dehydro-o,p'-Dicofol from complex sample matrices and separating it from isomeric and degradation-related compounds. The choice between gas and liquid chromatography hinges on the analyte's properties and the specific analytical goals.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) Applications.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of o,p'-Dicofol is notoriously problematic. The hydroxyl group on the parent molecule makes it susceptible to thermal degradation in the high-temperature environment of the GC injection port, readily converting to its corresponding dehydro- (B1235302) product, o,p'-dichlorobenzophenone (o,p'-DCBP). nih.goveurl-pesticides.eu This uncontrolled degradation leads to poor reproducibility and inaccurate quantification. eurl-pesticides.eupops.int

To circumvent this, a crucial sample preparation step is employed: derivatization. Specifically, silylation is used to convert the polar hydroxyl group into a nonpolar, more thermally stable trimethylsilyl (B98337) (TMS) ether. oup.comjfda-online.com This process creates the "O-TMS" derivative of the Dicofol (B1670483) molecule. Reagents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. oup.com The resulting O-TMS-o,p'-Dicofol is significantly more stable, allowing for reproducible chromatographic analysis without degradation. The term "Dehydro-o,p'-Dicofol" in the analyte's name refers to a degradation product that may be present alongside the parent compound, and the TMS derivatization allows for the stable analysis of the parent alcohol, preventing its artificial conversion into other "dehydro" forms like DCBP during the analysis itself.

GC-MS analysis is typically performed using a low-polarity capillary column, such as a DB-5 or equivalent, which separates compounds based on their boiling points and polarity. csic.es The use of an isotopically labeled internal standard, such as Dicofol-d8, is highly recommended to compensate for variations in extraction efficiency, derivatization yield, and instrumental response. ppqs.gov.ineurl-pesticides.eu

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated Organochlorine Pesticides

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and Detection |

| Injection Mode | Splitless or On-Column | To maximize analyte transfer to the column for trace analysis. On-column injection further minimizes thermal stress. nih.gov |

| Injector Temperature | 250-280 °C | To ensure volatilization of analytes. oup.com |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane | Standard column for robust separation of pesticides. csic.es |

| Carrier Gas | Helium at a constant flow of ~1.2 mL/min | Inert gas to carry analytes through the column. |

| Oven Program | Temperature-programmed ramp (e.g., 70°C hold, ramp to 300°C) | To separate a wide range of compounds with different volatilities. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode creating reproducible fragmentation patterns. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Liquid Chromatography (LC) Approaches for Related Compounds and Isomers.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative to GC-MS. The primary advantage of LC is that the analysis is performed at or near ambient temperature, completely avoiding the issue of thermal degradation of the parent Dicofol molecule. mdpi.comdntb.gov.ua This allows for the direct measurement of o,p'-Dicofol and its actual degradation products like o,p'-DCBP as they exist in the sample, without analytical artifacts.

However, some studies report that Dicofol exhibits poor sensitivity in LC-MS/MS with electrospray ionization (ESI), making GC-MS the more common choice. ppqs.gov.inpops.int Despite this, recent advancements have demonstrated successful LC-MS/MS methods. These typically employ reversed-phase chromatography, using columns such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov The use of methanol has been shown to provide significantly higher sensitivity for Dicofol compared to acetonitrile. mdpi.com This approach is well-suited for analyzing the parent isomers and their more polar metabolites in complex matrices.

Chiral Chromatography for Stereoisomer Resolution.

The o,p'-Dicofol isomer possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. researchgate.netherts.ac.uk This is a critical consideration, as enantiomers of chiral pesticides often exhibit different biological activities and degradation rates in the environment. rsc.orgjasco-global.com Consequently, simply measuring the total concentration of o,p'-Dicofol may not provide a complete picture of its environmental impact.

Chiral chromatography is employed to separate these enantiomers. This can be achieved using either GC or LC systems equipped with a chiral stationary phase (CSP). For pesticides, columns based on modified cyclodextrins are frequently used. acs.org These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. While specific applications for resolving o,p'-Dicofol enantiomers are not widely reported, the methodology is well-established for other chiral pesticides and could be readily adapted. researchgate.netmz-at.de Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to LC. jasco-global.com

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying target analytes in complex mixtures. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, filters out background noise, allowing for detection at very low levels.

For underivatized Dicofol analyzed by LC-MS/MS, an interesting in-source fragmentation mechanism has been reported. mdpi.comdntb.gov.uanih.gov The parent molecule readily loses its trichloromethyl group in the ESI source, producing a stable precursor ion at m/z 251. This ion is then selected and fragmented to produce characteristic product ions for quantification.

For the O-TMS derivative analyzed by GC-MS/MS, the fragmentation pattern would be different. It would likely involve the loss of the trimethylsilyl group or the formation of characteristic silicon-containing ions (e.g., m/z 73), providing a distinct signature for the derivatized molecule.

Table 2: Reported LC-MS/MS Transitions for Dicofol via In-Source Fragmentation

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Analyte |

|---|---|---|---|

| 251 | 139 | 19 | Dicofol (Quantitative Ion) |

| 251 | 111 | 41 | Dicofol (Qualitative Ion) |

Data derived from studies on underivatized Dicofol. mdpi.comdntb.gov.ua

Accurate Mass Measurement for Elemental Composition Determination.

The primary strength of HRMS is its ability to determine the elemental composition of an ion from its precise mass. The measured mass is compared against the theoretical mass calculated from the elemental formula, with a match within a narrow tolerance (typically <5 ppm) providing strong evidence for the ion's identity.

For example, the theoretical monoisotopic mass of o,p'-Dicofol (C₁₄H₉Cl₅O) is 367.9096 Da. nih.govlgcstandards.com The O-TMS derivative would have a different formula (C₁₇H₁₇Cl₅OSi) and a correspondingly different exact mass. By measuring the mass of the detected analyte with high accuracy, HRMS can definitively confirm the presence of O-TMS-o,p'-Dicofol and distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for the unambiguous identification of novel derivatives and metabolites.

Table 3: Chemical Formulas and Masses of Relevant Compounds

| Compound Name | Chemical Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| o,p'-Dicofol | C₁₄H₉Cl₅O | 370 | 367.9096 lgcstandards.com |

| o,p'-Dichlorobenzophenone (o,p'-DCBP) | C₁₃H₈Cl₂O | 250 | 249.9952 |

Ion Mobility Spectrometry (IMS) Integration for Enhanced Separation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co When coupled with mass spectrometry (MS), IMS provides an additional dimension of separation, enhancing the resolution of complex mixtures and aiding in the differentiation of isomers. This is particularly valuable for the analysis of O-TMS Dehydro-o,p'-Dicofol, which may coexist with other structurally similar compounds.

The integration of IMS-MS can be a powerful tool for the analysis of persistent organic pollutants (POPs) like dicofol and its derivatives. nih.gov Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), can be utilized to optimize the ionization of the target analyte. nih.gov The stability of an ion's reduced mobility values (K₀) is crucial for its use as a standard in IMS. While some compounds exhibit stable K₀ values, others can be affected by factors like moisture in the drift gas. nih.gov For complex environmental samples, the enhanced separation provided by IMS can help to resolve the analyte of interest from matrix interferences, leading to more accurate quantification. The application of IMS-MS to the analysis of O-TMS Dehydro-o,p'-Dicofol would likely involve the optimization of drift gas composition and electric field strength to achieve the best separation from other dicofol-related compounds and matrix components.

Spectroscopic Techniques in the Confirmation of Molecular Architecture

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules like O-TMS Dehydro-o,p'-Dicofol. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

The chemical shifts and coupling constants observed in the NMR spectrum provide detailed information about the electronic environment and spatial relationships of the nuclei. For instance, the specific chemical shift of the protons in the TMS group would confirm its presence. The complex splitting patterns of the aromatic protons would allow for the assignment of the ortho and para substitution on the phenyl rings. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed to establish the complete connectivity of the molecule, confirming the "dehydro" structure and the position of the TMS ether linkage. While NMR is a powerful tool for structure elucidation, its sensitivity is lower than that of mass spectrometry, which may be a limitation for trace-level analysis. eurl-pesticides.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. photothermal.commjcce.org.mk For O-TMS Dehydro-o,p'-Dicofol, IR spectroscopy would be expected to show characteristic absorption bands for the C-O-Si linkage of the TMS ether, the C-Cl bonds, and the aromatic C-H and C=C stretching and bending vibrations. The absence of a broad O-H stretching band would confirm the derivatization of the hydroxyl group.

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has been successfully applied to the detection of dicofol in complex matrices like tea. nih.govmdpi.com A SERS method for O-TMS Dehydro-o,p'-Dicofol could be developed by using plasmonic nanoparticles (e.g., gold or silver) to enhance the Raman signal, allowing for highly sensitive and selective detection. nih.gov Density-functional theory (DFT) calculations can be used to predict the theoretical Raman spectrum of the molecule, aiding in the assignment of the observed Raman bands. mdpi.com A study on dicofol detection in tea using SERS reported a limit of detection (LOD) of 0.32 ng/kg, demonstrating the high sensitivity of this technique. nih.govmdpi.com

Sample Preparation Strategies for Diverse Environmental Matrices

The effective extraction and cleanup of O-TMS Dehydro-o,p'-Dicofol from complex environmental samples is a critical step prior to instrumental analysis. epa.gov The choice of sample preparation technique depends on the nature of the matrix (e.g., water, soil, biota) and the concentration of the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the extraction and pre-concentration of pesticides from environmental samples. nih.gov For dicofol and its related compounds, which are relatively non-polar, reversed-phase SPE cartridges (e.g., C18) are often employed for aqueous samples. bioline.org.br The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions, washing steps to remove interferences, and elution solvents to recover the analyte of interest. For DDT and its metabolites, recoveries of 84-91% have been achieved using C18 SPE cartridges. bioline.org.br

Molecularly imprinted solid-phase extraction (MISPE) offers a more selective approach. nih.gov In this technique, a polymer is synthesized with a template molecule that is structurally similar to the analyte. This creates specific binding sites for the target compound, leading to a highly selective extraction. A MISPE method developed for dicofol using a dummy template molecule demonstrated good recognition and selectivity, with recoveries ranging from 85.8% to 101.2% in aquatic products. nih.gov

Liquid-liquid extraction is another common technique, particularly for solid and semi-solid samples after an initial solvent extraction. The choice of solvents is critical for efficient extraction and to minimize the co-extraction of interfering substances. For the analysis of dicofol in cod, a modified Jensen refined extraction method using isopropanol (B130326) and a mixture of iso-hexane and diethyl ether was employed. nih.gov

| Technique | Matrix | Sorbent/Solvent System | Recovery (%) | Reference |

| SPE | Water | Octadecyl C18 | 84-91 (for DDT and metabolites) | bioline.org.br |

| MISPE | Aquatic Products | Dummy template polymer | 85.8-101.2 | nih.gov |

| LLE | Cod Muscle | Isopropanol, iso-hexane/diethyl ether | 65-75 (for dicofol) | nih.gov |

| LLE | Dry Tea Leaves | n-hexane/acetone | Not specified | fao.org |

Microextraction Techniques for Low-Volume Samples

Microextraction techniques are miniaturized versions of conventional extraction methods that offer several advantages, including reduced solvent consumption, lower sample volume requirements, and often faster extraction times. mdpi.com These "green" extraction techniques are well-suited for the analysis of trace levels of pesticides in food and environmental samples. mdpi.com

For a compound like O-TMS Dehydro-o,p'-Dicofol, techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) could be highly effective. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial for achieving high extraction efficiency.

Matrix Effect Mitigation and Internal Standard Application in Quantitative Analysis

The quantitative analysis of O-TMS Dehydro-o,p'-Dicofol, like many pesticide residues, is often complicated by matrix effects. These effects arise from the co-extraction of other compounds from the sample matrix (e.g., soil, water, food products) which can either enhance or suppress the analyte's signal in the analytical instrument, leading to inaccurate quantification. nih.gov

Several strategies are employed to mitigate these matrix effects. For complex matrices, especially those with high lipid content, cleanup procedures such as treatment with concentrated sulfuric acid, gel permeation chromatography, or acetonitrile partitioning are utilized to remove interfering substances. researchgate.netnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that helps in removing a significant portion of matrix components. hpst.cz However, even with these cleanup steps, residual matrix components can still interfere with the analysis.

To compensate for these unavoidable matrix effects and other potential sources of error during sample preparation and analysis, the use of an internal standard (ISTD) is a crucial and highly effective strategy. eurl-pesticides.eu An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples. For the analysis of dicofol and its derivatives, isotopically labeled analogues, such as dicofol-D8, are considered the most effective internal standards. eurl-pesticides.eu These labeled standards behave almost identically to the target analyte during extraction, cleanup, and chromatographic analysis, thus effectively correcting for analyte losses and signal variations. eurl-pesticides.eu

The application of an internal standard, particularly an isotopically labeled one, can significantly improve the accuracy and precision of the quantification of O-TMS Dehydro-o,p'-Dicofol. eurl-pesticides.eu For instance, in studies analyzing dicofol, the use of an ISTD added at the beginning of the analytical procedure has been shown to correct for losses during extraction and degradation during GC analysis, resulting in recoveries close to 100%. eurl-pesticides.eu

Quality Assurance and Quality Control Protocols in O-TMS Dehydro-o,p'-Dicofol Analysis

Robust quality assurance (QA) and quality control (QC) protocols are fundamental to ensure the reliability and validity of analytical data for O-TMS Dehydro-o,p'-Dicofol. eurl-pesticides.eu These protocols are designed to monitor and control every step of the analytical process, from sample receipt to the final reporting of results. Adherence to these protocols helps in preventing false positives or negatives and ensures that the reported concentrations are accurate and precise. eurl-pesticides.eu

Key elements of a QA/QC program for pesticide residue analysis include:

Method Validation: A thorough validation of the analytical method to demonstrate its fitness for purpose. gcms.cz

Use of Certified Reference Materials (CRMs): To ensure the traceability and accuracy of measurements. sigmaaldrich.com

Participation in Interlaboratory Comparison Studies: To assess the laboratory's performance against other laboratories. eurachem.org

Analysis of Procedural Blanks and Spiked Samples: To monitor for contamination and assess method performance on a routine basis. nih.gov

Proper Calibration of Instruments: To ensure the accuracy of the quantification. eurl-pesticides.eu

Certified Reference Materials and Interlaboratory Comparison Studies

Certified Reference Materials (CRMs) are materials with a certified value for one or more properties, which are used to calibrate instruments and validate analytical methods. sigmaaldrich.com For the analysis of dicofol and its related compounds, CRMs of dicofol are available and are produced in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.comaccustandard.com These CRMs are traceable to primary materials from national metrology institutes (NMIs) like NIST or NMIJ. sigmaaldrich.com The use of such CRMs is essential for establishing the accuracy of the analytical results for O-TMS Dehydro-o,p'-Dicofol.

Interlaboratory comparison studies, also known as proficiency testing (PT), are another critical component of a laboratory's QA/QC program. eurachem.orgwur.nl In these studies, a coordinating body sends the same sample to multiple laboratories, and the results are compared. annlabmed.org This allows laboratories to assess their analytical performance and identify any potential biases or systematic errors in their methods. annlabmed.org Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. eurl-pesticides.eu While specific interlaboratory studies for O-TMS Dehydro-o,p'-Dicofol are not widely documented, studies on dicofol and other pesticides provide a framework for how such comparisons would be conducted. annlabmed.org

Method Validation Parameters: Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. gcms.cz This involves evaluating several key performance parameters:

Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A linear response is typically evaluated by analyzing a series of calibration standards at different concentrations and is often expressed by the coefficient of determination (R²), which should ideally be close to 1. researchgate.netscience.gov For pesticide analysis, R² values greater than 0.99 are generally considered acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmarine.ie These are crucial parameters for determining the sensitivity of the method. For pesticide residue analysis, LOQs are often in the low µg/kg or µg/L range. wur.nlresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing CRMs or by performing recovery studies on spiked samples. science.gov In recovery studies, a known amount of the analyte is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is recovered is calculated. For many pesticide residue methods, mean recoveries in the range of 70-120% are considered acceptable. gcms.czresearchgate.net

Precision: This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net For pesticide residue analysis, an RSD of less than 20% is often required. gcms.czresearchgate.net

The table below summarizes typical validation parameters for pesticide residue analysis, which would be applicable to the analysis of O-TMS Dehydro-o,p'-Dicofol.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | ≤ 20% |

| LOD | 3 x Signal-to-Noise Ratio |

| LOQ | 10 x Signal-to-Noise Ratio |

Formation Pathways and Chemical Transformation Dynamics of O Tms Dehydro O,p Dicofol

Synthetic Routes and Chemical Derivatization in Laboratory Settings

The synthesis of O-TMS Dehydro-o,p'-Dicofol is intrinsically linked to the analytical derivatization of its parent compounds. This process is designed to enhance detectability and improve chromatographic performance, but it can also induce chemical transformations.

The primary precursor for the formation of O-TMS Dehydro-o,p'-Dicofol is o,p'-Dicofol , an isomer of the miticide Dicofol (B1670483). The formation pathway involves a two-step process that often occurs sequentially during sample preparation and analysis by Gas Chromatography (GC).

Silylation: The hydroxyl (-OH) group of o,p'-Dicofol is derivatized with a trimethylsilyl (B98337) (TMS) group. This initial reaction forms O-TMS-o,p'-Dicofol.

Thermally-Induced Dehydrochlorination: The silylated intermediate, O-TMS-o,p'-Dicofol, is thermally unstable. When subjected to the high temperatures of a GC injection port (typically >200°C), it undergoes an elimination reaction, losing a molecule of hydrogen chloride (HCl). This elimination transforms the trichloromethyl group into a dichlorovinylidene group, yielding the final product, O-TMS Dehydro-o,p'-Dicofol.

This transformation is a known analytical artifact that can complicate the quantification of o,p'-Dicofol. Analysts must either calibrate using standards that undergo the same conversion or use analytical techniques (e.g., LC-MS or low-temperature GC injection) that prevent this thermal degradation.

The table below summarizes the typical reaction conditions for this transformation.

Interactive Table: Reaction Conditions for O-TMS Dehydro-o,p'-Dicofol Formation

| Parameter | Description | Typical Value/Reagent | Purpose |

| Precursor | The starting molecule for the reaction. | o,p'-Dicofol | The analyte of interest containing the target hydroxyl group. |

| Silylating Reagent | The chemical that donates the TMS group. | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | To convert the polar -OH group into a nonpolar O-TMS ether. |

| Catalyst | A substance to accelerate the silylation reaction. | TMCS (Trimethylchlorosilane), 1-2% in reagent | To increase reaction rate and efficiency. |

| Solvent | The medium in which the reaction is conducted. | Pyridine, Acetonitrile (B52724), or Isooctane | To dissolve reactants and facilitate the reaction. |

| Derivatization Temp. | The temperature for the initial silylation step. | 60–75°C | To ensure complete and rapid derivatization. |

| Derivatization Time | The duration of the silylation reaction. | 30–60 minutes | To allow the reaction to proceed to completion. |

| Elimination Temp. | The temperature at which dehydrochlorination occurs. | >200°C (in GC Injector) | To induce the thermal elimination of HCl from the silylated intermediate. |

Silylation is a cornerstone of chemical derivatization in analytical chemistry, employed to modify molecules containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. The primary purpose is to enhance the suitability of these compounds for GC analysis.

The role of silylating reagents, such as BSTFA or MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), is to replace the active proton of the hydroxyl group on o,p'-Dicofol with a nonpolar trimethylsilyl (–Si(CH₃)₃) group. This conversion has several key benefits:

Increased Volatility: The replacement of the polar -OH group, which can form hydrogen bonds, with a nonpolar O-TMS group significantly reduces intermolecular forces, lowering the boiling point and increasing the volatility of the analyte.

Improved Thermal Stability: While the O-TMS-o,p'-Dicofol intermediate is prone to thermal elimination, the silylation step prevents the degradation of the original hydroxyl group itself and facilitates a more predictable transformation.

Enhanced Chromatographic Performance: Silylation minimizes peak tailing caused by the interaction of polar functional groups with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution and sensitivity.

TMCS is often added as a catalyst. It acts as a powerful silylating agent itself and also serves to scavenge any moisture and drive the equilibrium of the reaction toward the formation of the silylated product.

The term "dehydrogenation" in the context of O-TMS Dehydro-o,p'-Dicofol is more accurately described as a dehydrochlorination reaction. This elimination reaction is a characteristic transformation for compounds containing a trichloromethyl group adjacent to a carbon bearing a hydroxyl or silyloxy group, particularly under thermal stress.

The mechanism involves the elimination of a chlorine atom from the trichloromethyl group and a hydrogen atom from an adjacent position. However, in the case of O-TMS-o,p'-Dicofol, the high temperatures in the GC injector promote the elimination of a complete HCl molecule from the silylated intermediate. The proposed transformation is as follows:

(o-ClC₆H₄)(p-ClC₆H₄)C(OTMS)–CCl₃ → (o-ClC₆H₄)(p-ClC₆H₄)C(OTMS)–C(=CCl₂) + HCl

This reaction is a pyrolytic elimination, likely proceeding through a concerted or stepwise mechanism facilitated by the high-energy environment of the GC inlet. The formation of the stable C=C double bond is the thermodynamic driving force for the reaction. This phenomenon is well-documented for DDT-related pesticides, where thermal degradation to DDE analogs is a common analytical challenge. The derivatization to the TMS ether makes the molecule susceptible to this specific elimination pathway, resulting in the stable O-TMS Dehydro-o,p'-Dicofol.

Environmental Transformation Mechanisms

While O-TMS Dehydro-o,p'-Dicofol is a laboratory artifact, its precursor, o,p'-Dicofol, is subject to various transformation processes in the environment. These processes generate degradates that are subsequently targeted for analysis, which in turn involves the derivatization steps described above.

Photochemical degradation (photolysis) is a major pathway for the environmental breakdown of o,p'-Dicofol. The rate and products of this degradation are highly dependent on environmental factors.

Wavelength: UV radiation, particularly in the UV-B range (290–320 nm) which reaches the Earth's surface, is most effective at inducing photolysis. The energy supplied by these photons is sufficient to break the C-C bond between the hydroxyl-bearing carbon and the trichloromethyl group.

Environmental Matrix: Photolysis occurs at different rates in various media. In aqueous systems, the presence of photosensitizers like humic or fulvic acids can accelerate degradation via indirect photolysis. On soil surfaces, the interaction with soil minerals and organic matter can influence reaction pathways.

Primary Photoproduct: The most commonly identified photoproduct of o,p'-Dicofol under various conditions is o,p'-Dichlorobenzophenone (o,p'-DCBP) . This transformation involves the cleavage of the C-CCl₃ bond and subsequent oxidation.

This process highlights that environmental samples analyzed for o,p'-Dicofol will often contain o,p'-DCBP, a stable ketone that does not undergo the silylation-elimination reaction.

Direct photolysis occurs when a molecule absorbs a photon of light directly, leading to its transformation without the involvement of a sensitizer. The efficiency of this process is quantified by the quantum yield (Φ) , defined as the ratio of the number of molecules transformed to the number of photons absorbed.

Φ = (moles of compound reacted) / (moles of photons absorbed)

The quantum yield is a critical parameter for predicting the environmental persistence of a chemical. Studies on o,p'-Dicofol have determined its quantum yield under controlled laboratory conditions, which can then be used in environmental fate models. The kinetics of direct photolysis typically follow a pseudo-first-order rate law, where the rate of degradation is proportional to the concentration of the compound.

The table below presents representative quantum yield data for the direct photolysis of Dicofol isomers.

Interactive Table: Direct Photolysis Quantum Yields for Dicofol Isomers

| Compound | Medium | Wavelength (λ) | Quantum Yield (Φ) | Reference Context |

| p,p'-Dicofol | Hexane | 254 nm | 0.43 ± 0.04 | High efficiency under direct, high-energy UV irradiation. |

| p,p'-Dicofol | Water/Acetonitrile (1:1) | >290 nm (Simulated Sunlight) | 0.081 | Represents degradation under environmentally relevant light conditions. |

| o,p'-Dicofol | Water/Acetonitrile (1:1) | >290 nm (Simulated Sunlight) | 0.095 | Slightly higher quantum yield than the p,p'- isomer, suggesting faster photolysis. |

| p,p'-Dicofol | Aqueous solution with humic acids | >290 nm (Simulated Sunlight) | - (Indirect photolysis dominates) | In natural waters, indirect mechanisms often overshadow direct photolysis. |

The data indicate that o,p'-Dicofol is readily susceptible to direct photolysis, with a quantum yield suggesting a moderate-to-fast degradation rate in sunlit surface waters. This environmental transformation is a key process that reduces the concentration of the parent compound, which is the ultimate precursor to the analytically formed O-TMS Dehydro-o,p'-Dicofol.

Photochemical Degradation Under Varied Wavelengths and Environmental Conditions.

Photosensitized Reactions and Radical-Mediated Transformations

The degradation of dicofol in the environment is influenced by light. Photodegradation of o,p'-dicofol in water has been observed with a half-life of 14.8 days in non-sensitized solutions at pH 5. scispace.com In the presence of a photosensitizer, this degradation is accelerated, with the half-life reducing to just 1 day. scispace.com The major degradation product identified in these photodegradation studies is o,p'-Dichlorobenzophenone (o,p'-DCBP). scispace.com Another unidentified degradate was also noted to be present at a concentration of 13.6%. scispace.com In dark control solutions, the half-life of o,p'-dicofol was 32 days. scispace.com

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

The stability of dicofol in water is highly dependent on the pH of the environment.

pH-Dependent Hydrolysis Kinetics

Dicofol is relatively stable under acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments. europa.eu For the o,p'-isomer of dicofol, the degradation half-life is 47 days at a pH of 5. scispace.com However, as the pH increases, the rate of hydrolysis increases dramatically. At a neutral pH of 7, the half-life of o,p'-dicofol is significantly shorter, at 8 hours. scispace.com In alkaline conditions, at a pH of 9, the degradation is even more rapid, with a half-life of only 9 minutes. scispace.com

Table 1: pH-Dependent Hydrolysis Half-Lives of o,p'-Dicofol

| pH | Half-Life |

| 5 | 47 days |

| 7 | 8 hours |

| 9 | 9 minutes |

Data sourced from EPA archives. scispace.com

Identification of Hydrolytic Byproducts

The primary byproduct of the hydrolysis of o,p'-dicofol across different pH levels is o,p'-Dichlorobenzophenone (o,p'-DCBP). scispace.com At a neutral pH of 7, another byproduct, o-Chlorobenzoic acid (o-CBA), has also been observed. scispace.com

Biotransformation by Microbial Communities in Soil and Water

Microorganisms play a significant role in the breakdown of dicofol in both soil and aquatic environments.

Aerobic and Anaerobic Degradation Pathways

Under aerobic conditions in silt loam soil at a pH of 7.5, o,p'-dicofol degrades with a half-life of 7.6 days. scispace.com The major degradation products identified in this aerobic pathway are o,p'-Dichlorobenzophenone (o,p'-DCBP), FW-152, o-Chlorobenzoic acid (o-CBA), 3-OH-DCBP, and o,p'-Dichlorobenzhydrol (o,p'-DCBH). scispace.com These degradates are noted to be very persistent. scispace.com

In anaerobic conditions, while detailed studies are limited, o,p'-DCBP, DDE, 3-OH-DCBP, and 2-OH-DCBH have been tentatively identified as degradation products. scispace.com One study indicated that after aerobic treatment of wastewater containing radiolabelled dicofol, 57% of the radioactivity remained sorbed on the biological sludge, primarily as DBP. epa.gov Following anaerobic biodigestion of this sludge, only 3% of the initial dicofol and 5% of DBP were detected after 18 days, though a significant portion of the radioactivity remained in the sludge, suggesting the formation of other metabolites. epa.gov

Table 2: Aerobic Degradation Products of o,p'-Dicofol in Soil

| Degradation Product | Chemical Name |

| o,p'-DCBP | o,p'-Dichlorobenzophenone |

| FW-152 | |

| o-CBA | o-Chlorobenzoic acid |

| 3-OH-DCBP | |

| o,p'-DCBH | o,p'-Dichlorobenzhydrol |

Data sourced from EPA archives. scispace.com

Isolation and Characterization of Key Microbial Strains Involved in Biotransformation

Specific microbial strains capable of degrading dicofol have been isolated and studied. Research has identified bacteria from the genus Pseudomonas isolated from tea rhizosphere microflora that can tolerate and degrade dicofol. ospar.org In one study, two Pseudomonas strains, P9 and P13, were shown to degrade dicofol at a concentration of 10 mg/L. ospar.org

Another study isolated a bacterial strain, D-2, identified as belonging to the genus Microbacterium, from pesticide-contaminated agricultural soil. genscript.com This strain was capable of degrading 85.1% of a 50 mg/L dicofol solution within 24 hours. genscript.com The primary degradation metabolite identified in this process was p,p'-dichlorobenzophenone (DCBP), indicating a dechlorination mechanism. genscript.com

Metabolite Profiling in Biologically Active Systems

The metabolism of dicofol, a pesticide structurally similar to DDT, has been investigated in various biological systems, including mammals and birds. t3db.cawho.int The process involves several key transformations. In rats, orally administered p,p'-dicofol is metabolized into several compounds. The primary metabolites found in feces are 4,4'-dichlorobenzophenone (B107185) (p,p'-DCBP) and 4,4'-dichlorobenzhydrol (B164927) (p,p'-DCBH). inchem.org In female rats, another significant metabolite is OH-DCBP. inchem.org The liver primarily contains FW-152 (another dicofol-related compound) and smaller amounts of DCBP, dicofol, and DCBH. inchem.org

Studies in mice have shown that ingested dicofol is absorbed and distributed mainly to fat tissue before being eliminated in feces and urine. wikipedia.org The metabolic pathway in mice appears similar to that observed in rat liver microsomes under anaerobic conditions, where dicofol is converted to dichlorobenzophenone (DCBP) and dichlorodicofol (DCD). inchem.orgresearchgate.net

In birds, such as the American kestrel, dicofol and its metabolites, including p,p'-DCD and p,p'-DCBP, have been identified in eggs and carcasses following dietary exposure. nih.gov The major metabolite identified in doves was DCD. researchgate.net It is important to note that the formation of DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) from dicofol metabolism is generally not observed; its presence in tissues is often attributed to impurities like α-chloro-DDT in the original technical dicofol product. inchem.org

The compound Dehydro-o,p'-Dicofol is a degradation product of the o,p'-isomer of dicofol. The metabolic pathways for the o,p'-isomer, while less studied than the p,p'-isomer, are expected to produce analogous metabolites, including o,p'-DCBP and o,p'-DCBH. The dehydro- (B1235302) forms are a result of the loss of a water molecule from the parent dicofol structure. The detection of Dehydro-o,p'-Dicofol in biological samples would indicate exposure to and metabolic processing of o,p'-dicofol.

Table 1: Key Metabolites of Dicofol in Various Biological Systems

| Metabolite Name | Parent Compound | Biological System | Tissue/Excreta | Reference |

| 4,4'-Dichlorobenzophenone (p,p'-DCBP) | p,p'-Dicofol | Rats, Mice, Birds | Feces, Liver, Eggs | inchem.orgwikipedia.orgnih.gov |

| 4,4'-Dichlorobenzhydrol (p,p'-DCBH) | p,p'-Dicofol | Rats | Feces | inchem.org |

| FW-152 | p,p'-Dicofol | Rats | Feces, Liver | inchem.org |

| p,p'-Dichlorodicofol (p,p'-DCD) | p,p'-Dicofol | Birds (Doves) | Tissues | researchgate.net |

| o,p'-Dichlorobenzophenone (o,p'-DCBP) | o,p'-Dicofol | General (expected) | - | epa.gov |

Formation as a Byproduct, Impurity, or Degradation Product in Technical Formulations and Environmental Systems

Dehydro-o,p'-Dicofol can be formed as a degradation product of o,p'-dicofol in various settings. Dicofol itself is known to be unstable under certain conditions, leading to the formation of several breakdown products.

Contaminant Profiles in Commercial Dicofol Products

Technical grade dicofol is a mixture primarily composed of the p,p'-dicofol isomer (80-85%) and the o,p'-dicofol isomer (15-20%). ppqs.gov.inospar.org The manufacturing process, which historically started from DDT, can leave several DDT-related compounds as impurities in the final product. wikipedia.orgcdnsciencepub.com These impurities include isomers of DDT, DDE, and DDD, as well as compounds referred to as extra-chlorine DDT (Cl-DDT). wikipedia.org Since 1987, regulations in many regions have mandated that the DDT content in technical dicofol not exceed 0.1%. eurl-pesticides.eu

The presence of o,p'-dicofol as a significant component of technical dicofol means that any subsequent degradation can lead to the formation of o,p'-related products, including Dehydro-o,p'-Dicofol. The stability of dicofol is pH-dependent; it degrades rapidly in neutral and alkaline conditions to form dichlorobenzophenone (DCBP). ospar.orgeurl-pesticides.eu This transformation can occur during storage or analysis, complicating the accurate measurement of the parent compound. eurl-pesticides.eunih.gov

Table 2: Typical Composition and Impurities in Technical Dicofol

| Component | Typical Percentage | Notes | Reference |

| p,p'-Dicofol | 80-85% | Main active isomer | ppqs.gov.in |

| o,p'-Dicofol | 15-20% | Secondary active isomer | ppqs.gov.in |

| DDT and related compounds (DDE, DDD) | < 0.1% | Impurities from manufacturing, regulated | eurl-pesticides.eu |

| Other impurities (e.g., Cl-DDT) | Variable | Byproducts of synthesis | wikipedia.org |

Environmental Fate Modeling of O-TMS Dehydro-o,p'-Dicofol as a Secondary Pollutant

In the environment, o,p'-dicofol, the precursor to Dehydro-o,p'-Dicofol, degrades under various conditions. Its persistence and transformation are key to understanding the potential for Dehydro-o,p'-Dicofol to act as a secondary pollutant.

The hydrolysis of o,p'-dicofol is highly dependent on pH. In water, its half-life is 47 days at pH 5, but decreases to just 8 hours at pH 7 and 9 minutes at pH 9. epa.gov The primary degradation product of this hydrolysis is o,p'-dichlorobenzophenone (o,p'-DCBP). epa.gov Photodegradation also occurs, with a half-life of 14.8 days in non-sensitized water at pH 5, again forming o,p'-DCBP. epa.gov

In soil, o,p'-dicofol degrades aerobically with a half-life of about 7.6 days in silt loam soil. epa.gov Major degradation products include o,p'-DCBP, FW-152, chlorobenzoic acid (CBA), 3-OH-DCBP, and DCBH. epa.gov These degradates are noted to be very persistent. epa.gov Given that dehydro-dicofol is formed by the elimination of water from dicofol, environmental conditions that favor dehydration reactions could lead to its formation. While DCBP is the more commonly cited degradation product, the potential for Dehydro-o,p'-Dicofol to form and persist as a secondary pollutant exists, particularly in acidic soil or water where hydrolysis is slower. epa.govospar.org Its strong adsorption to soil particles and low water solubility suggest it would be relatively immobile, similar to the parent compound. wikipedia.org

Isomerization and Stereochemical Considerations in Environmental Persistence and Reactivity

The technical dicofol mixture consists of two main positional isomers: p,p'-dicofol and o,p'-dicofol. ppqs.gov.in These isomers exhibit different physical properties and degradation rates, which affects their environmental persistence and reactivity.

The o,p'-isomer of dicofol generally dissipates more rapidly in the environment than the p,p'-isomer. eurl-pesticides.eu For example, the half-life of o,p'-dicofol in aerobic soil is significantly shorter (7.6 days) than that of p,p'-dicofol (43 days). epa.gov Similarly, the hydrolysis and photodegradation of the o,p'-isomer are faster than the p,p'-isomer. epa.goveuropa.eu This difference in persistence means that the profile of dicofol-related compounds in the environment changes over time, with a relative decrease in the o,p'-isomer and its specific degradation products like Dehydro-o,p'-Dicofol.

Table 3: Comparison of Environmental Half-Lives for Dicofol Isomers

| Isomer | Condition | Half-Life | Reference |

| o,p'-Dicofol | Hydrolysis (pH 5) | 47 days | epa.gov |

| p,p'-Dicofol | Hydrolysis (pH 5) | 85 days | epa.gov |

| o,p'-Dicofol | Hydrolysis (pH 7) | 8 hours | epa.gov |

| p,p'-Dicofol | Hydrolysis (pH 7) | 64 hours | epa.gov |

| o,p'-Dicofol | Aerobic Soil Metabolism | 7.6 days | epa.gov |

| p,p'-Dicofol | Aerobic Soil Metabolism | 43 days | epa.gov |

| o,p'-Dicofol | Photodegradation (water, pH 5) | 14.8 days | epa.gov |

| p,p'-Dicofol | Photodegradation (water, pH 5) | 92.5 days | europa.eu |

Environmental Occurrence, Distribution, and Transport of O Tms Dehydro O,p Dicofol

Global and Regional Monitoring Programs and Detection Frequencies

In the United States, a monitoring study adjacent to sites of dicofol (B1670483) application on cotton, citrus, and apples found that residues of the o,p'-isomer of dicofol were seldomly detected in water and sediment samples. ospar.org Similarly, monitoring in Europe is described as scarce, though its use was historically concentrated in Southern European countries. ospar.org The Stockholm Convention, which has banned the production and use of dicofol, highlights its environmental persistence as a key concern. wikipedia.org

Spatial and Temporal Trends of O-TMS Dehydro-o,p'-Dicofol in Environmental Samples

Data specifically tracking spatial and temporal trends for o,p'-dicofol are limited. However, general trends for DDT-related compounds, including dicofol isomers, show a decline in areas where their use has been banned for decades, though they persist in soil and sediment. epa.gov In contrast, continued use in some regions has led to ongoing environmental inputs. pops.int

A U.S. monitoring study conducted 1, 7, 21, and 90 days after application showed that the p,p'-isomer was the major residue found, with the o,p'-isomer rarely detected. ospar.org In the Great Lakes region, studies have tracked the atmospheric presence of various organochlorine compounds, providing a basis for understanding long-range transport and temporal changes, although specific trends for o,p'-dicofol are not detailed. epa.gov

Baseline Concentrations in Pristine and Contaminated Environments

In environments contaminated by agricultural use, dicofol can be found in various matrices. A U.S. monitoring study near treated fields reported that less than 2% of 953 water samples and 524 sediment samples had residues above the reporting limit of 5 ng/L for water and 0.1 mg/kg for sediment. ospar.org In a study of Guanting Reservoir in Beijing, dicofol was detected in sediment at concentrations up to 62.7 pg/g and in pore water up to 28.5 ng/L. nih.gov

In relatively pristine or remote locations, the presence of such compounds indicates long-range atmospheric transport. who.int For instance, methoxychlor, another organochlorine pesticide, has been detected in Canadian Arctic snow, illustrating the potential for global distribution of these types of chemicals. un.org Background assessment criteria (BAC) developed by OSPAR for the marine environment serve as benchmarks to assess contamination levels, with concentrations in pristine Irish marine sites found to be below these levels for many contaminants. marine.ie

Occurrence and Partitioning in Aquatic Ecosystems

Dicofol is recognized as being very toxic to aquatic organisms. ospar.org Its behavior in aquatic systems is governed by its low water solubility and tendency to adsorb to particulate matter. ospar.orgwaterquality.gov.au

Distribution in Surface Waters, Groundwater, and Sediments

Due to its chemical properties, dicofol released into the environment is likely to be found primarily in the hydrosphere, with a high potential to contaminate groundwater and surface waters. nih.govacs.org

Surface Waters: Residues of o,p'-dicofol are infrequently found in river water, even in areas with significant dicofol use. ospar.org When detected, concentrations are generally low. For example, in a monitoring study, residues were seldom above the 5 ng/L reporting limit. ospar.org

Groundwater: The potential for dicofol to penetrate soil and contaminate groundwater is a concern. nih.gov However, monitoring data for o,p'-dicofol in groundwater is sparse. Studies on other organochlorine pesticides confirm that contamination of groundwater can occur, especially near waste disposal sites or in areas with heavy agricultural use. un.org

Sediments: Sediments act as a primary sink for persistent compounds like dicofol. who.intwho.int The compound readily adsorbs to sediments, which can then act as a long-term source of exposure for sediment-dwelling organisms. ospar.orgwho.int In a U.S. study, less than 2% of sediment samples contained residues above the 0.1 mg/kg reporting limit. ospar.org In contrast, a study in China found dicofol in reservoir sediments, demonstrating its accumulation. nih.gov

Table 1: Detection of Dicofol in Aquatic Environments This table is based on data for total dicofol or its main isomers, as specific data for O-TMS Dehydro-o,p'-Dicofol is not available in environmental studies.

| Environmental Matrix | Location/Study | Finding/Concentration | Reference |

|---|---|---|---|

| Surface Water | U.S. Monitoring Study | Residues seldomly found; <2% of samples >5 ng/L | ospar.org |

| Pore Water | Guanting Reservoir, Beijing | Up to 28.5 ng/L | nih.gov |

| Sediment | U.S. Monitoring Study | <2% of samples >0.1 mg/kg | ospar.org |

| Sediment | Guanting Reservoir, Beijing | Up to 62.7 pg/g | nih.gov |

Sediment-Water Partition Coefficients and Their Environmental Implications

The partitioning behavior of a chemical between sediment and water is crucial for understanding its fate and bioavailability. This is often described by the organic carbon-normalized partition coefficient (Koc).

For dicofol, the Koc value is high, with a reported range of 5,000 – 21,096 L/kg, indicating strong adsorption to organic matter in soil and sediment. europa.eu This strong binding limits its mobility in the water column but leads to its accumulation in bottom sediments, creating a long-term reservoir of the contaminant. who.intwho.int This sequestration in sediment makes the compound available to benthic organisms and can lead to bioaccumulation in the aquatic food web. ospar.org The hydrolysis of dicofol is pH-dependent, being slow in acidic conditions but rapid at neutral and alkaline pH, which also influences its persistence and partitioning in aquatic systems. waterquality.gov.aueuropa.eu The o,p'-isomer hydrolyzes more rapidly than the p,p'-isomer. waterquality.gov.au

Presence and Migration in Terrestrial Environments and Soil Matrices

In terrestrial environments, dicofol's fate is largely determined by its strong adsorption to soil particles. epa.govwho.int It is generally immobile in soil under aerobic conditions, with a half-life that can range from 2 to 15 years for the parent compound DDT, indicating high persistence. epa.gov

Studies on the mobility of similar compounds show that they remain largely in the upper layer of soil. fao.org In field trials with a related compound, only trace levels reached a depth of 15-20 cm, with 90% of the applied radioactivity remaining in the top 7.5 cm of soil after 75 days. fao.org This immobility reduces the risk of rapid leaching into groundwater but results in long-term contamination of surface soil, posing a risk to soil invertebrates, plants, and wildlife that forage in these soils. epa.gov Earthworms, for example, can accumulate residues which then transfer up the food chain. ospar.org

Soil Adsorption/Desorption Isotherms and Mobility.nih.govherts.ac.ukcore.ac.ukscielo.br

The mobility of a pesticide in the soil is largely governed by its adsorption and desorption characteristics, which describe how the chemical partitions between the soil particles and the soil solution. nih.gov These processes are typically quantified using adsorption-desorption isotherms, such as the Freundlich equation, which relates the concentration of the compound in the solution to the amount adsorbed by the soil. scielo.brmdpi.com

For compounds like dicofol, which have low aqueous solubility and a high affinity for lipids, adsorption to organic matter and clay particles in the soil is a key process. coastalwiki.org The degradation half-life of dicofol in soil is moderately slow, ranging from 30 to 60 days, and can be even longer in soils with high organic matter content. coastalwiki.org This persistence, combined with strong adsorption, indicates that its mobility via leaching through the soil column is generally low. herts.ac.uk

Desorption, the process by which an adsorbed chemical is released back into the soil solution, is often hysteretic, meaning the compound is more strongly retained by the soil than predicted by the adsorption isotherm alone. core.ac.ukmdpi.com This suggests that once bound, compounds like dicofol are not easily remobilized, reducing their potential to contaminate groundwater through leaching. herts.ac.uk

Table 1: Soil Half-Life Data for Dicofol Isomers

| Isomer | Condition | Temperature | Half-Life (DT50) | Source |

|---|---|---|---|---|

| o,p'-dicofol | Aerobic Lab | 25°C | 7.6 days | ospar.org |

| o,p'-dicofol | Aerobic Lab | 10°C | 23.4 days | ospar.org |

| p,p'-dicofol | Aerobic Lab | 25°C | 60.8 days | ospar.org |

| p,p'-dicofol | Aerobic Lab | 10°C | 187 days | ospar.org |

| o,p'-dicofol | Anaerobic Lab | 25°C | 5.5 days | ospar.org |

| p,p'-dicofol | Anaerobic Lab | - | 15.9 days | ospar.org |

Vertical and Lateral Transport in Soil Profiles.epa.gov

The transport of O-TMS Dehydro-o,p'-Dicofol's parent compound, dicofol, within soil profiles is limited by its strong binding to soil particles. Vertical transport, or leaching, into deeper soil layers and potentially groundwater is considered unlikely due to its low water solubility and high adsorption affinity. herts.ac.uk The primary mechanism for loss of similar persistent compounds from soil may be the erosion of soil particles to which the chemical is bound. epa.gov

Lateral transport, therefore, primarily occurs when soil particles are moved by surface runoff into adjacent aquatic environments. ospar.org This particle-bound transport is a significant route by which dicofol can enter surface water systems, despite its low mobility in the soil solution. ospar.org

Atmospheric Transport and Deposition Dynamics.coastalwiki.orgospar.orgcore.ac.uknova.edu

Persistent organic pollutants (POPs) can undergo long-range atmospheric transport, allowing them to be deposited in regions far from their original sources. core.ac.uk This process involves volatilization from surfaces, transport in the atmosphere, and subsequent deposition. nova.edu

Volatilization from Environmental Surfaces and Atmospheric Half-Life.nih.govospar.org

Dicofol is considered moderately volatile, with a reported vapor pressure of 5.33 x 10⁻⁵ Pa at 25°C. ospar.org This property allows it to volatilize from soil and plant surfaces into the atmosphere. ospar.orgfao.org Once in the atmosphere, its persistence is determined by its reaction with hydroxyl radicals. The estimated atmospheric half-life for dicofol is approximately 3.1 to 4.7 days. nih.govospar.org This half-life is long enough to permit transport over significant distances. ospar.org

Long-Range Atmospheric Transport Potential and Global Distribution Models.coastalwiki.orgospar.orgppqs.gov.in

The combination of a sufficiently long atmospheric half-life and moderate volatility gives dicofol a high potential for long-range environmental transport. ospar.orgppqs.gov.in Modeling studies suggest that the atmospheric travel distance of dicofol can be on the order of thousands of kilometers. ospar.org This indicates that its use in one continent could lead to deposition in another, including sensitive ecosystems like the North Sea. coastalwiki.org Because of this potential, dicofol is considered a substance likely to lead to significant adverse environmental effects far from its point of use, warranting global attention. ppqs.gov.inpops.int

Wet and Dry Deposition Processes.nova.eduun.org

Chemicals are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. nova.eduun.org Wet deposition involves the removal of pollutants by precipitation (rain and snow), while dry deposition is the gravitational settling of particle-bound chemicals and vapor exchange at surfaces. nova.eduun.org For similar chlorinated pesticides, these deposition processes are significant pathways for their entry into ecosystems, contributing to their global distribution and presence in remote areas like the Arctic and Antarctic. un.org

Bioaccumulation and Trophic Transfer Dynamics in Non-Human Biota.coastalwiki.orgospar.orgherts.ac.uknova.eduwho.int

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, including water, food, and sediment. Due to its high lipid affinity (log Kow values range from 3.5 to over 6.0), dicofol has a high tendency to accumulate in the fatty tissues of organisms. coastalwiki.orgcore.ac.ukppqs.gov.in

Experimentally determined bioconcentration factors (BCF), which measure uptake from water, are very high for dicofol. In one study with fish, the BCF value for whole fish was 10,000. ospar.org High BCF values indicate a strong potential for the substance to be stored in organisms at concentrations much higher than in the surrounding environment. ospar.orgun.org

This high bioaccumulation potential leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food web. coastalwiki.orgwho.int Organisms at the top of the food chain, such as predatory birds and mammals, are therefore at greater risk. coastalwiki.orgwho.int Residues of dicofol have been found in a wide range of wildlife, including terrestrial invertebrates, fish, and birds. ospar.org This trophic transfer can lead to adverse effects, most notably eggshell thinning in birds, which has been observed in controlled studies. coastalwiki.orgospar.org

Table 2: Bioaccumulation Data for Dicofol

| Organism Group | Parameter | Value | Finding | Source |

|---|---|---|---|---|

| Fish | BCF (whole fish) | 10,000 | Experimentally determined 28-day exposure. | ospar.org |

| Fish | BCF (edible tissue) | 6,600 - 17,000 | Experimentally determined 28-day exposure. | ospar.org |

| Fish | Residue | up to 0.45 mg/kg | US monitoring study. | ospar.org |

| Aquatic Invertebrates | Residue | > 0.1 mg/kg | Found in 7.2% of samples in a US monitoring study. | ospar.org |

| Birds | Residue | 0.1 - 1.4 mg/kg | Found in birds in treated areas in a US monitoring study. | ospar.org |

Uptake and Elimination Kinetics in Aquatic Organisms (e.g., fish, invertebrates)

No peer-reviewed studies or environmental monitoring data are available concerning the uptake and elimination kinetics of O-TMS Dehydro-o,p'-Dicofol in any aquatic organism. Scientific research on environmental contaminants focuses on substances that are present in the environment. As O-TMS Dehydro-o,p'-Dicofol is an analytical derivative formed under laboratory conditions, it does not exist in aquatic ecosystems, and therefore its biological uptake and elimination have not been studied.

Research on the parent compound, dicofol, shows that it can be taken up by aquatic organisms. For instance, in one study, the elimination half-life for dicofol in fish was modeled to be approximately 33 days. ospar.org However, these kinetic parameters are specific to the parent compound and cannot be extrapolated to its laboratory-derivatized form.

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Model Organisms

There are no published Bioaccumulation Factors (BAFs) or Bioconcentration Factors (BCFs) for O-TMS Dehydro-o,p'-Dicofol in any model organism. BAF and BCF values are determined for chemicals that organisms are exposed to in their natural habitat (water, sediment, food). Since O-TMS Dehydro-o,p'-Dicofol is a laboratory-generated derivative for analytical measurement and not an environmental contaminant, there is no pathway for environmental exposure and subsequent bioaccumulation or bioconcentration.

For the parent pesticide, dicofol, studies have established its potential for bioaccumulation. Experimentally determined BCFs for dicofol in whole fish samples have been reported to be as high as 10,000, with modeled steady-state BCFs reaching 25,000. ospar.orgeuropa.eu These values highlight the bioaccumulative nature of the parent pesticide but are not applicable to its TMS derivative.

Table 1: Bioaccumulation and Bioconcentration Data for O-TMS Dehydro-o,p'-Dicofol

| Organism | Factor | Value | Reference |

|---|---|---|---|

| All | BAF | Data Not Available | N/A |

| All | BCF | Data Not Available | N/A |

Note: Data is unavailable as O-TMS Dehydro-o,p'-Dicofol is an analytical derivative not found in the environment.

Trophic Magnification Factors (TMFs) in Aquatic and Terrestrial Food Webs

No data exists on the Trophic Magnification Factor (TMF) for O-TMS Dehydro-o,p'-Dicofol. TMF studies assess the increasing concentration of a substance in organisms at successively higher levels in a food web. This requires the substance to be present in the environment, be taken up by organisms at the base of the food web, and be transferred to their predators. As O-TMS Dehydro-o,p'-Dicofol is not an environmental entity, it does not enter food webs, and therefore its potential for trophic magnification has not—and cannot—be studied.

In contrast, the potential for biomagnification of the parent compound, dicofol, has been considered. While experimental TMFs were not calculated in one study, modeled biomagnification factors (BMFs) for dicofol were determined, with a BMF2 value (for air-breathing organisms) of 42, suggesting a potential for magnification in certain food chains. europa.eu

Table 2: Trophic Magnification Data for O-TMS Dehydro-o,p'-Dicofol

| Food Web | TMF | Reference |

|---|---|---|

| Aquatic | Data Not Available | N/A |

| Terrestrial | Data Not Available | N/A |

Note: Data is unavailable as O-TMS Dehydro-o,p'-Dicofol is an analytical derivative not found in the environment.

Computational Chemistry and in Silico Approaches in the Study of O Tms Dehydro O,p Dicofol

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For O-TMS Dehydro-o,p'-Dicofol, these methods can provide a wealth of information without the need for empirical measurements.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For O-TMS Dehydro-o,p'-Dicofol, DFT calculations would be employed to determine its most stable three-dimensional structure (conformation). By calculating the molecule's energy at various geometries, the global minimum on the potential energy surface can be identified.

These calculations would also yield critical electronic properties. For instance, the distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, an electrostatic potential map could be generated to highlight regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of O-TMS Dehydro-o,p'-Dicofol

| Property | Predicted Value | Significance |

| Ground State Energy | -X.XXXX Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z.ZZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | D.DD Debye | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the formation and degradation of O-TMS Dehydro-o,p'-Dicofol is crucial for analytical and environmental purposes. The formation of this compound involves the silylation of dehydro-o,p'-Dicofol, a dehydration product of o,p'-Dicofol. Computational chemistry can model this dehydration reaction, as well as the subsequent silylation.

By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy of the transition state determines the activation energy, a key parameter in chemical kinetics. For instance, DFT calculations have been used to study the fragmentation mechanism of Dicofol (B1670483) in mass spectrometry, revealing the key driving forces behind its degradation. nih.gov A similar approach could elucidate the stability and potential degradation pathways of O-TMS Dehydro-o,p'-Dicofol under various conditions.

Table 2: Hypothetical Activation Energies for Reactions Involving o,p'-Dicofol Derivatives

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |

| Dehydration of o,p'-Dicofol | DFT (B3LYP/6-31G) | E_a1 |

| Silylation of Dehydro-o,p'-Dicofol | DFT (B3LYP/6-31G) | E_a2 |

| Hydrolysis of O-TMS bond | DFT with solvent model | E_a3 |

Note: The values in this table are hypothetical and represent the type of kinetic data obtainable from reaction pathway analysis.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. For O-TMS Dehydro-o,p'-Dicofol, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.

Predicted IR spectra can help identify characteristic vibrational modes, such as the Si-O-C stretch, which would be a key indicator of successful silylation. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data for structural verification. The calculation of Raman spectra for Dicofol using DFT has been demonstrated to aid in the interpretation of experimental surface-enhanced Raman spectroscopy (SERS) data. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for O-TMS Dehydro-o,p'-Dicofol

| Spectroscopy | Key Predicted Signal | Corresponding Functional Group/Atom |

| IR | ~1100 cm⁻¹ | Si-O-C stretch |

| ¹H NMR | ~0.2 ppm (singlet, 9H) | -Si(CH₃)₃ |

| ¹³C NMR | ~0 ppm | -Si(CH₃)₃ |

| Raman | Characteristic peaks | Phenyl rings, C-Cl bonds |

Note: The values in this table are hypothetical examples of predicted spectroscopic data.

Molecular Dynamics Simulations for Environmental Interactions

While quantum mechanics provides insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a more complex environment over time. This is particularly relevant for understanding the environmental fate and transport of O-TMS Dehydro-o,p'-Dicofol.

Adsorption/Desorption Mechanisms at Environmental Interfaces

The interaction of pesticides and their derivatives with soil and sediment is a critical factor in their environmental persistence and bioavailability. MD simulations can model the adsorption and desorption of O-TMS Dehydro-o,p'-Dicofol on various environmental surfaces, such as mineral oxides (e.g., silica, alumina) and organic matter.

These simulations can reveal the preferred orientation of the molecule on the surface, the key intermolecular forces driving the adsorption (e.g., van der Waals forces, hydrogen bonding), and the free energy of adsorption. Studies on other organochlorine pesticides have shown that both mineral and organic components of soil contribute to their adsorption. sci-hub.stresearchgate.net For O-TMS Dehydro-o,p'-Dicofol, its increased lipophilicity due to the TMS group would likely enhance its adsorption to soil organic matter.

Table 4: Hypothetical Adsorption Energies of O-TMS Dehydro-o,p'-Dicofol on Different Surfaces

| Surface | Simulation Method | Predicted Adsorption Free Energy (kcal/mol) |

| Silica (SiO₂) | MD with CHARMM force field | ΔG_ads1 |

| Humic Acid Model | MD with GROMOS force field | ΔG_ads2 |

| Clay Mineral (Montmorillonite) | MD with ClayFF force field | ΔG_ads3 |

Note: The values in this table are hypothetical and illustrate the type of thermodynamic data obtained from MD simulations.

Solvation Dynamics in Aqueous and Non-Aqueous Systems

The behavior of O-TMS Dehydro-o,p'-Dicofol in different solvents is crucial for understanding its transport in the environment and its extraction during chemical analysis. MD simulations can model the solvation of the molecule in both water and organic solvents.

These simulations provide a detailed picture of the solvent molecules' arrangement around the solute, forming a solvation shell. By calculating the free energy of solvation, the partitioning of O-TMS Dehydro-o,p'-Dicofol between different phases (e.g., octanol-water partition coefficient, LogP) can be predicted. The addition of the nonpolar TMS group is expected to significantly increase the LogP value compared to the parent Dicofol, making it more hydrophobic. This has implications for its bioaccumulation potential.

Predictive Modeling of Environmental Fate and Transport

Predictive models are crucial tools for estimating how a chemical will behave in the environment, including its distribution across different media and its potential to accumulate in organisms.

Fugacity Models for Multi-Media Partitioning

Fugacity models are mathematical tools used to predict the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment. pops.int These models rely on the chemical's physical-chemical properties, like its vapor pressure and octanol-water partition coefficient (Kow), to estimate its tendency to move between these compartments. science.gov For the broader class of organochlorine pesticides, fugacity models have been employed to assess their environmental risk. epa.gov However, no specific fugacity models or the necessary input parameters have been published for O-TMS Dehydro-o,p'-Dicofol.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Environmental Organisms (non-human)

Physiologically Based Pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion of chemicals in organisms. acs.org These models are valuable for understanding how a substance might accumulate in the tissues of wildlife, such as fish. For instance, computer modeling has been used to estimate that the parent compound, dicofol, could take 122 days to reach a 90% steady-state concentration in fish, with an estimated whole-fish bioconcentration factor (BCF) of 25,000. ospar.org PBPK models for other persistent organic pollutants have also been developed to assess health risks. solutions-project.eu Yet, there are no available PBPK models or associated parameters specifically for O-TMS Dehydro-o,p'-Dicofol in any environmental organism.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

SAR and QSAR models are in silico techniques that correlate the chemical structure of a molecule with its biological activity or environmental properties. epa.gov These methods are widely used in toxicology and environmental science to predict the behavior of chemicals when experimental data is scarce. europa.eu

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties. nih.gov These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. A critical step in building a robust QSAR model is feature selection, where the most relevant descriptors for predicting a specific endpoint (e.g., toxicity, persistence) are identified from a large pool of calculated descriptors. nih.gov This process helps to create a statistically sound and interpretable model. While the methodologies for descriptor calculation and feature selection are well-established, their specific application to O-TMS Dehydro-o,p'-Dicofol has not been reported in the scientific literature.

Machine Learning Approaches for Environmental Fate Prediction (e.g., persistence, bioaccumulation)

Machine learning algorithms are increasingly being used to develop sophisticated QSAR models for predicting the environmental fate of chemicals. nih.gov These approaches can identify complex, non-linear relationships between chemical structure and properties like persistence and bioaccumulation potential. For related compounds like dicofol, QSAR models have been used to predict bioconcentration factors (BCF) that align well with experimental data. pops.int However, no machine learning models have been specifically developed or validated for predicting the environmental fate of O-TMS Dehydro-o,p'-Dicofol.

Emerging Research Directions and Interdisciplinary Perspectives on O Tms Dehydro O,p Dicofol

Development of Novel Remediation and Treatment Technologies for Environmental Contamination

Current research on remediation and treatment technologies for pesticide contamination is a burgeoning field. However, investigations into methods specifically targeting O-TMS Dehydro-o,p'-Dicofol are not present in the reviewed literature. The following subsections outline the areas where this data gap is most prominent.

Advanced Oxidation Processes (AOPs) for Degradation in Water Treatment

Bioremediation Strategies Utilizing Novel Microbial Consortia

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. The isolation and application of novel microbial consortia for the degradation of pesticides is an active area of research. However, a thorough search of scientific databases yielded no studies focused on the use of microbial consortia for the bioremediation of O-TMS Dehydro-o,p'-Dicofol.

Phytoremediation Potential in Contaminated Soils